molecular formula C21H15N5O4S B14941019 Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate

Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate

Cat. No.: B14941019
M. Wt: 433.4 g/mol
InChI Key: ITZUDCZYUZRPFQ-UHFFFAOYSA-N
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Description

Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyridine, triazole, and pyrimidine, with various functional groups such as methoxyphenyl, thienyl, and carboxylate

Preparation Methods

The synthesis of Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thienyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a thienyl boronic acid is coupled with a halogenated precursor.

    Methoxyphenyl substitution: This can be introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and functional groups.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Biology: It is employed in the development of chemical probes to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate include other heterocyclic compounds with similar ring structures and functional groups. Some examples are:

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares the triazolo[1,5-a]pyrimidine core but differs in its substituents.

    Triazolo[1,5-a]pyridine derivatives: These compounds have a similar triazole-pyridine structure and are studied for their biological activities.

    Thiazole derivatives: Compounds with a thiazole ring exhibit diverse biological activities and are used in various medicinal applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15N5O4S

Molecular Weight

433.4 g/mol

IUPAC Name

methyl 11-(4-methoxyphenyl)-10-oxo-4-thiophen-2-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate

InChI

InChI=1S/C21H15N5O4S/c1-29-13-7-5-12(6-8-13)25-11-15(20(28)30-2)17-14(19(25)27)10-22-21-23-18(24-26(17)21)16-4-3-9-31-16/h3-11H,1-2H3

InChI Key

ITZUDCZYUZRPFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CS5)C(=O)OC

Origin of Product

United States

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